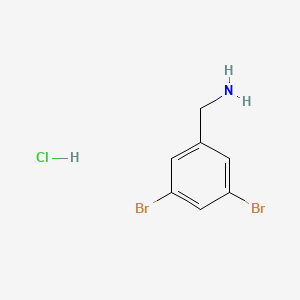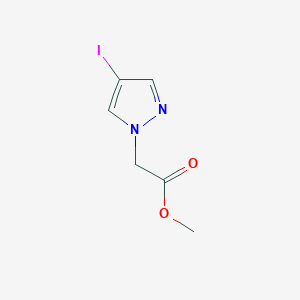
Methyl-(4-Iod-1H-pyrazol-1-yl)acetat
Übersicht
Beschreibung
“Methyl (4-iodo-1H-pyrazol-1-yl)acetate” is a chemical compound that is a derivative of pyrazole . Pyrazole is a heterocyclic compound that contains a five-membered ring with three carbon atoms and two nitrogen atoms . The compound is used as a building block in chemical synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of acetylenic ketones with hydrazine derivatives . The compound “methyl (4-iodo-1H-pyrazol-1-yl)acetate” could potentially be synthesized through similar methods.Molecular Structure Analysis
The molecular structure of “methyl (4-iodo-1H-pyrazol-1-yl)acetate” consists of a pyrazole ring attached to a methyl acetate group . The pyrazole ring contains two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
“Methyl (4-iodo-1H-pyrazol-1-yl)acetate” can undergo various chemical reactions due to the presence of the reactive iodine atom and the acetate group . For instance, it can participate in Suzuki reactions .Physical And Chemical Properties Analysis
“Methyl (4-iodo-1H-pyrazol-1-yl)acetate” is a solid at room temperature . It is soluble in methanol . The compound has a molecular weight of 266.04 .Wissenschaftliche Forschungsanwendungen
Synthese von Imidazolderivaten
Imidazolderivate sind in der pharmazeutischen Chemie aufgrund ihres therapeutischen Potenzials von Bedeutung. „Methyl-(4-Iod-1H-pyrazol-1-yl)acetat“ kann als Vorläufer bei der Synthese verschiedener Imidazolverbindungen dienen. Diese Derivate weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter antibakterielle, antimykotische und antivirale Eigenschaften .
Entwicklung von entzündungshemmenden Wirkstoffen
Der Pyrazolrest ist bekannt für seine entzündungshemmenden Eigenschaften. Forscher können „this compound“ zur Entwicklung neuer entzündungshemmender Wirkstoffe verwenden, die Cyclooxygenase-Enzyme hemmen können, was möglicherweise zu neuartigen Behandlungen für entzündliche Erkrankungen führt .
Antifungale Aktivität
Pyrazolderivate wurden auf ihre antifungale Aktivität untersucht. Das Iodatom in „this compound“ kann für die biologische Aktivität entscheidend sein, was es zu einer wertvollen Verbindung für die Entwicklung von Antimykotika macht .
Synthese von Heterobiarylen
Die Verbindung kann bei der Indium-vermittelten Synthese von Heterobiarylen verwendet werden. Diese Strukturen sind in der medizinischen Chemie von Bedeutung, um Verbindungen mit verbesserten pharmakologischen Eigenschaften zu schaffen .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Methyl (4-iodo-1H-pyrazol-1-yl)acetate is a compound that has been studied for its potential biological activities It’s known that pyrazole derivatives, which include methyl (4-iodo-1h-pyrazol-1-yl)acetate, have a broad range of biological activities such as antibacterial, anti-inflammatory, antitumor, and others .
Mode of Action
It’s known that pyrazoles can undergo nucleophilic and electrophilic substitution reactions . This suggests that methyl (4-iodo-1H-pyrazol-1-yl)acetate might interact with its targets through similar mechanisms, leading to changes in the target’s function.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives , it’s plausible that methyl (4-iodo-1H-pyrazol-1-yl)acetate could affect multiple pathways, leading to downstream effects such as inhibition of bacterial growth or reduction of inflammation.
Pharmacokinetics
It’s known that the polar nature of the imidazole ring, which is structurally similar to the pyrazole ring, can improve the pharmacokinetic parameters of imidazole-containing compounds . This suggests that methyl (4-iodo-1H-pyrazol-1-yl)acetate might have similar properties, potentially impacting its bioavailability.
Result of Action
Given the broad range of biological activities associated with pyrazole derivatives , it’s plausible that the action of methyl (4-iodo-1H-pyrazol-1-yl)acetate could result in various molecular and cellular effects, depending on the specific target and biological context.
Eigenschaften
IUPAC Name |
methyl 2-(4-iodopyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZSDZHLLBZDCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B1421882.png)
![2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride](/img/structure/B1421884.png)

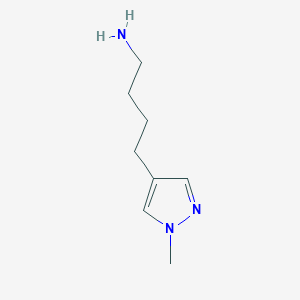

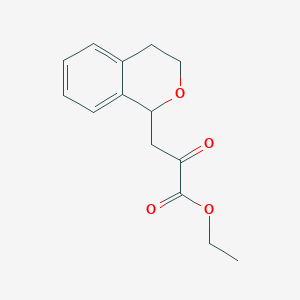
![2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}propanamide hydrochloride](/img/structure/B1421893.png)

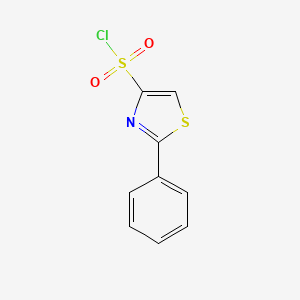

![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1421899.png)

